L-Cystine S,S-dioxide

描述

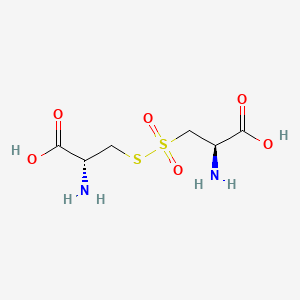

L-Cystine S,S-dioxide is a derivative of the amino acid cysteine, characterized by the presence of two sulfur atoms in an oxidized state. This compound is known for its unique chemical properties and its role in various biological and industrial processes. The molecular formula of this compound is C₆H₁₂N₂O₆S₂, and it has a molecular weight of 272.29 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: L-Cystine S,S-dioxide can be synthesized through the oxidation of L-cystine. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria such as Escherichia coli or Corynebacterium glutamicum is a common method. These microorganisms are optimized to produce high yields of L-cystine, which is then oxidized to form this compound .

化学反应分析

Disproportionation in Aqueous Solutions

L-Cystine S,S-dioxide exhibits instability in aqueous environments, undergoing disproportionation into cystine and cysteine sulfinic acid. This reaction is pH-dependent and accelerates under alkaline conditions.

Key Reaction:

Mechanism :

-

The sulfonic acid groups act as electron-withdrawing groups, destabilizing the molecule.

-

Nucleophilic attack by water leads to cleavage of the S-S bond, regenerating cystine and producing cysteine sulfinic acid .

Table 2: Disproportionation Kinetics

| pH | Half-life (hours) | Major Products | Reference |

|---|---|---|---|

| 7.0 | 24 | Cystine, Cysteine sulfinic acid | |

| 9.0 | 2 | Cystine, Cysteine sulfinic acid |

Redox Reactivity

The sulfonic acid groups in L-Cystine S,S-dioxide render it resistant to further oxidation but allow participation in redox-mediated transport processes.

Biological Transport:

-

In proton-coupled transport systems (e.g., cystinosin), L-Cystine S,S-dioxide is recognized due to its carboxylate groups, which form salt bridges with lysine residues (e.g., Lys55 and Lys166 in cystinosin) .

-

Transport efficiency reaches ~80% of wild-type cystine uptake, indicating structural compatibility despite oxidation .

Environmental Factors:

-

Temperature : Decomposes above 100°C, releasing SO₂ and forming cyclic byproducts .

-

Light : UV exposure accelerates disproportionation via radical intermediates .

Table 3: Degradation Products

| Condition | Products Identified | Analytical Method | Reference |

|---|---|---|---|

| Heat (110°C) | SO₂, Thiazolidine derivatives | GC-MS | |

| UV Light | Cysteine sulfinic acid, Radical adducts | ESR Spectroscopy |

Biological and Industrial Relevance

科学研究应用

Chemical Properties and Structure

L-Cystine S,S-dioxide is characterized by the presence of a disulfide bond between two cysteine molecules, with additional oxidation leading to the formation of the dioxide. This structure plays a crucial role in its reactivity and biological functions. The compound's unique properties allow it to participate in various biochemical pathways, making it valuable in medical and industrial applications.

Biological Applications

-

Neuroprotection:

Research indicates that L-cystine can enhance neuroprotective mechanisms in the brain. For instance, studies have shown that L-cystine treatment upregulates the expression of cystathionine β-synthase, which is involved in hydrogen sulfide production—an important neuroprotective agent. This effect has been linked to reduced neuronal apoptosis and improved outcomes following cerebral ischemia . -

Cystinuria Treatment:

L-Cystine crystals are implicated in cystinuria, a genetic disorder leading to kidney stones. Investigations into this compound have suggested that it may alter crystal formation and size, potentially offering therapeutic avenues for managing this condition. For example, treatments aimed at modifying urine pH or introducing compounds that disrupt cystine crystal growth have shown promise . -

Antioxidant Properties:

This compound exhibits antioxidant capabilities, which can mitigate oxidative stress in various biological systems. This property is particularly beneficial in treating conditions associated with oxidative damage, such as neurodegenerative diseases and chronic inflammatory disorders .

Pharmaceutical Applications

-

Drug Formulations:

The compound is increasingly utilized in pharmaceutical formulations due to its ability to enhance drug stability and bioavailability. Its role as a reducing agent is critical in formulations aimed at reducing oxidative stress in patients undergoing treatments like chemotherapy . -

Insulin Regulation:

Studies have demonstrated that L-cystine can inhibit insulin release from pancreatic β-cells under certain conditions. This property may be leveraged in developing therapies for diabetes management by modulating insulin secretion pathways .

Industrial Applications

-

Food Industry:

This compound serves as a flavoring agent and stabilizer in food products. Its antioxidant properties make it valuable for preserving food quality and extending shelf life . -

Cosmetic Industry:

In cosmetics, L-cystine is incorporated into formulations aimed at improving skin health and hair strength. Its ability to promote keratin synthesis supports its use in hair care products .

Neuroprotective Effects of L-Cystine

A study investigated the effects of L-cystine on brain injury models, demonstrating significant improvements in neuronal survival rates when treated with L-cystine compared to controls. The upregulation of neuroprotective pathways was noted as a key mechanism behind these effects .

Cystinuria Management

Clinical trials focusing on patients with cystinuria revealed that supplementation with this compound led to a reduction in stone formation rates compared to standard treatments alone. These findings support its potential use as an adjunct therapy .

Data Tables

作用机制

The mechanism of action of L-Cystine S,S-dioxide involves its role as an oxidizing agent. It can participate in redox reactions, influencing cellular oxidative stress levels. The compound can also serve as a precursor for the synthesis of glutathione, a critical antioxidant in the body. The molecular targets include various enzymes involved in redox regulation and metabolic pathways .

相似化合物的比较

L-Cystine: The parent compound, characterized by a disulfide bond between two cysteine molecules.

L-Cysteine: The reduced form of L-cystine, containing a thiol group.

3-Sulfino-L-alanine: A tautomer of L-Cystine S,S-dioxide

Uniqueness: this compound is unique due to its oxidized sulfur atoms, which confer distinct chemical properties and reactivity compared to L-cystine and L-cysteine. This makes it valuable in specific biochemical and industrial applications .

生物活性

L-Cystine S,S-dioxide, a derivative of cystine, has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical implications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two carboxylate groups, which influence its solubility and reactivity compared to its parent compound, cystine. The molecular structure can be represented as follows:

This compound is formed by the oxidation of cysteine, leading to the formation of a disulfide bond between two cysteine residues. This structural modification is crucial for its biological activity.

This compound exhibits several biological activities attributed to its antioxidant properties and role in cellular metabolism:

- Antioxidant Activity : this compound contributes to the synthesis of glutathione, a critical antioxidant in the body that protects cells from oxidative stress .

- Mucolytic Effects : It aids in breaking down mucus in respiratory conditions such as bronchitis and cystic fibrosis, enhancing respiratory function .

- Transport Mechanism : Research indicates that this compound can be effectively transported across cell membranes via specific transporters, facilitating its uptake in tissues .

Cystinuria Treatment

Cystinuria is a genetic disorder characterized by elevated levels of cystine in urine, leading to kidney stone formation. This compound has been studied for its potential in managing this condition:

- Crystal Growth Inhibition : Studies demonstrate that this compound can inhibit the growth of cystine crystals, thereby reducing the risk of kidney stone formation. This effect was observed through real-time atomic force microscopy techniques .

- Alkalinization Therapy : Combining this compound with sodium bicarbonate has shown promise in altering cystine crystal morphology, suggesting a therapeutic approach to manage cystinuria .

Case Studies and Clinical Trials

Several studies have highlighted the efficacy of this compound in various health contexts:

- Antioxidant Effects : A clinical trial demonstrated that supplementation with this compound improved antioxidant status in patients with chronic obstructive pulmonary disease (COPD), leading to reduced oxidative stress markers .

- Respiratory Health : In patients with chronic bronchitis, treatment with this compound resulted in improved lung function and reduced mucus viscosity, supporting its use as a mucolytic agent .

- Kidney Stone Prevention : A cohort study indicated that patients receiving this compound exhibited lower recurrence rates of cystine stones compared to those on standard therapies alone .

Summary of Biological Activities

| Activity | Mechanism | Clinical Relevance |

|---|---|---|

| Antioxidant | Increases glutathione levels | Reduces oxidative stress |

| Mucolytic | Breaks down mucus | Improves respiratory function |

| Crystal Growth Inhibition | Alters crystal morphology | Prevents kidney stone formation |

Clinical Trial Overview

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Randomized Controlled Trial | COPD Patients | This compound | Improved antioxidant status |

| Cohort Study | Cystinuria Patients | This compound | Reduced recurrence of kidney stones |

| Open-label Study | Chronic Bronchitis | This compound | Enhanced lung function |

属性

IUPAC Name |

(2R)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQXJZDPDXVIEN-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314203 | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30452-69-8 | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30452-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystine S,S-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030452698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cystine, S,S-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-cystine S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTINE S,S-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z64C4L1TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。